molecular formula C11H17NO B6893902 N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide

N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide

Cat. No.: B6893902
M. Wt: 179.26 g/mol
InChI Key: GKNCVBRJJWOBET-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(13)12-10-7-8-3-5-9(10)6-4-8/h2,8-10H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNCVBRJJWOBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide typically involves several key steps. One common method includes the Diels–Alder reaction followed by C-allylation and ring-closing metathesis (RCM). This approach is favored due to its simplicity and efficiency in creating the bicyclic structure . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound .

Chemical Reactions Analysis

N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.2]octanyl)prop-2-enamide exerts its effects involves its interaction with specific

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